molecular formula C20H16F3N3OS B2542058 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 361167-05-7

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2542058
CAS No.: 361167-05-7
M. Wt: 403.42
InChI Key: GUEUMQDVHWNBIH-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its structure is based on a dihydrothienopyrazole core, a scaffold recognized for its versatility in developing biologically active molecules . The core structure is functionalized with a 3-methylphenyl group at the 2-position and a 2-(trifluoromethyl)benzamide at the 3-position, making it a valuable intermediate for structure-activity relationship (SAR) studies. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's lipophilicity, metabolic stability, and binding affinity. Researchers can leverage this compound to explore new chemical space in the development of agrochemicals, as heterocyclic derivatives similar to this are actively investigated for their fungicidal properties in crop protection . Furthermore, its structural features make it a candidate for investigating radical scavenging activities, providing a framework for research into synthetic antioxidants . This chemical is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12-5-4-6-13(9-12)26-18(15-10-28-11-17(15)25-26)24-19(27)14-7-2-3-8-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEUMQDVHWNBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features, including a thieno[3,4-c]pyrazole core and various substituents, suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Thieno[3,4-c]pyrazole Core : A fused ring structure that contributes to its biological properties.
  • 3-Methylphenyl Substitution : Enhances lipophilicity and may influence receptor interactions.
  • Trifluoromethyl Group : Known to enhance metabolic stability and bioactivity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors on cell surfaces, altering signaling pathways and cellular responses.
  • Gene Expression Regulation : The compound may influence the expression of genes related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar thienopyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.0Apoptosis induction
HeLa (cervical cancer)7.5Cell cycle arrest
A549 (lung cancer)4.8Inhibition of proliferation
  • Anti-inflammatory Properties : The trifluoromethyl group may enhance the anti-inflammatory effects by modulating cytokine release and inhibiting pro-inflammatory mediators.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of thienopyrazole derivatives on human pancreatic cancer cells (Patu8988). Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
  • Inhibitory Activity Against Enzymes : Another study focused on the inhibition of phosphodiesterases (PDEs), which are critical in regulating various physiological functions. Compounds similar to this compound exhibited selective inhibition towards PDE4, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related derivatives with variations in substituent positions and functional groups.

Structural Variations and Key Differences

Table 1: Structural Comparison of Thienopyrazole-Benzamide Derivatives
Compound Name Substituent on Pyrazole N2 Benzamide Substituent Position Key Functional Groups References
Target Compound 3-methylphenyl 2-(trifluoromethyl) CF₃ (electron-withdrawing), CH₃ (electron-donating)
N-[2-(2-methylphenyl)-...]-3-(trifluoromethyl)benzamide 2-methylphenyl 3-(trifluoromethyl) CF₃ (meta position), CH₃ (ortho position)
N-[2-(4-nitrophenyl)-...]-3-(trifluoromethyl)benzamide 4-nitrophenyl 3-(trifluoromethyl) NO₂ (strong electron-withdrawing)
N-[2-(3-chlorophenyl)-...]-3-methyl-butanamide 3-chlorophenyl Butanamide (non-aromatic) Cl (electron-withdrawing), aliphatic chain
N-[2-(2,4-dimethylphenyl)-...]-2-(trifluoromethyl)benzamide 2,4-dimethylphenyl 2-(trifluoromethyl) Dual CH₃ (steric bulk)

Impact of Substituent Modifications

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methylphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in ’s analog (electron-withdrawing NO₂). This difference may affect π-π stacking interactions in protein binding pockets .

Backbone Modifications :

  • Replacement of benzamide with butanamide () eliminates aromaticity, reducing rigidity and possibly altering solubility or target selectivity .

Q & A

Q. What are the optimized synthetic routes and critical parameters for synthesizing N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide?

  • Methodological Answer : Synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization of precursor thiophene or pyrazole derivatives. Key steps include:
  • Cyclocondensation : Reacting 3-methylphenyl-substituted thiophene precursors with hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
  • Amide Coupling : Introducing the 2-(trifluoromethyl)benzamide moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane .
  • Critical Parameters :
  • Temperature control (60–80°C for cyclization; 0–5°C for amide coupling).
  • Solvent purity to avoid side reactions (e.g., trace water degrading coupling agents).
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-methylphenyl’s aromatic protons at δ 6.8–7.2 ppm; trifluoromethyl’s ¹⁹F signal at δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methylphenyl and trifluoromethyl groups on biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogenated (e.g., Cl, F) or electron-donating (e.g., OMe) groups on the phenyl ring to assess electronic effects .
  • Trifluoromethyl Modifications : Replace CF₃ with CH₃ or CF₂H to study hydrophobicity and steric effects on target binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with putative targets (e.g., kinases or GPCRs) and validate with mutagenesis assays .

Q. What strategies resolve contradictions in biological data, such as inconsistent IC₅₀ values across cell lines?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols for cell viability (MTT vs. ATP-based assays), incubation time (24 vs. 48 hours), and serum concentration .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolic degradation varies between cell lines, impacting potency .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions confounding results .

Key Research Challenges

  • Stereochemical Control : The thieno[3,4-c]pyrazole core may adopt multiple tautomeric forms; X-ray crystallography (e.g., ) is recommended to confirm regioisomerism .
  • Target Identification : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from lysates, followed by LC-MS/MS analysis .

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